4-(Piperidine-3-carbonyl)morpholine hydrochloride

Description

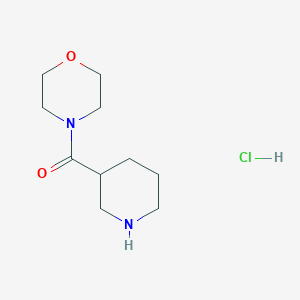

4-(Piperidine-3-carbonyl)morpholine hydrochloride (CAS: 1172703-44-4) is a secondary amine compound featuring a morpholine ring linked to a piperidine moiety via a carbonyl group. The molecular formula is C₁₁H₂₀ClN₂O₂, with a molecular weight of 256.74 g/mol. This compound has been studied in the context of medicinal chemistry, particularly for its structural role in modulating receptor interactions.

Properties

IUPAC Name |

morpholin-4-yl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUFPFMFDLANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172703-44-4 | |

| Record name | 4-(piperidine-3-carbonyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-3-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Piperidine-3-carbonyl)morpholine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Piperidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Morpholine Derivatives with Varied Substituents

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate (CAS: N/A)

- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂

- Key Feature : A methylene (-CH₂-) bridge instead of a carbonyl (-CO-) linker between piperidine and morpholine.

- This structural difference may also influence solubility and metabolic stability .

4-(Piperidin-3-yl)morpholine Dihydrochloride (CAS: 1124199-56-9)

- Molecular Formula : C₉H₂₀Cl₂N₂O

- Key Feature : Lacks the carbonyl group entirely, directly connecting piperidine and morpholine.

- Implications : The simplified structure may enhance rigidity but reduce conformational flexibility, impacting binding to dynamic protein targets .

4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine Dihydrochloride (CAS: 2060036-42-0)

- Molecular Formula : C₁₃H₂₂Cl₂N₄O₂

- Key Feature : Incorporates a pyrazole ring adjacent to the carbonyl group.

Sigma-1 Receptor Ligands with Morpholine/Piperidine Moieties

S1RA (E-52862) (CAS: 878141-96-9)

- Structure : 4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine.

- Key Feature : A pyrazole-ether linker and naphthyl group.

- Application : Selective σ1 receptor antagonist. The extended hydrophobic naphthyl group likely enhances membrane permeability compared to the target compound .

PRE-084 (CAS: 519187-97-4)

Halogenated Derivatives

4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS: 337912-66-0)

- Molecular Formula: C₁₂H₁₃ClF₃NO

- Key Feature: Trifluoromethylphenoxy substituent on piperidine.

- Implications : The electron-withdrawing -CF₃ group enhances lipophilicity and bioavailability, a property absent in the target compound .

4-(3-Chloropropyl)morpholine (CAS: 202197-26-0)

Azetidine Analogs

4-(Azetidin-3-yl)morpholine Hydrochloride (CAS: 223381-71-3)

- Molecular Formula : C₇H₁₅ClN₂O

- Key Feature : Azetidine (3-membered ring) replaces piperidine.

Nitrile-Containing Derivatives

Piperidine-3-carbonitrile Hydrochloride (CAS: 1199773-75-5)

Key Research Findings

- Sigma Receptor Specificity : While S1RA and PRE-084 are optimized for σ1 receptor binding, the target compound’s simpler structure suggests broader, less selective interactions .

- Impact of Halogenation : Halogenated analogs (e.g., -CF₃, -Cl) demonstrate improved lipophilicity, which could guide future derivatization of the target compound for enhanced blood-brain barrier penetration .

Biological Activity

4-(Piperidine-3-carbonyl)morpholine hydrochloride is a synthetic compound with significant potential in biological and medicinal chemistry. This compound features a unique structure combining piperidine and morpholine moieties, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C10H18N2O2·HCl

- Molecular Weight : 234.73 g/mol

- CAS Number : 1172703-44-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of these targets, influencing several biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : Some derivatives of piperidine and morpholine are known for neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives showed promising cytotoxicity with low toxicity to normal cells, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HT29 | 58.44 ± 8.75 | >3 |

| Cisplatin | HT29 | 47.17 ± 7.43 | <1 |

| Fluorouracil | HT29 | 381.16 ± 25.51 | <1 |

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated as a precursor in drug development. Its structural features make it an attractive candidate for designing new therapeutics targeting various diseases.

Q & A

Basic: What are the standard synthetic routes for 4-(Piperidine-3-carbonyl)morpholine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of morpholine derivatives with piperidin-3-carbonyl precursors. Key steps include:

- Step 1 : Reacting morpholine with piperidin-4-one derivatives under controlled pH (neutral to slightly basic) to form the carbonyl-linked intermediate .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl titration to enhance crystallinity and stability .

- Critical factors : Temperature (optimized at 50–60°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios (1:1.2 morpholine:piperidinone) significantly impact yield. Excess HCl may reduce purity due to byproduct formation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- FT-IR : Identifies carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydrochloride salt formation (broad N–H+ stretch at 2500–3000 cm⁻¹). Compare with reference spectra from structurally similar piperidine-morpholine hybrids .

- NMR :

- ¹H NMR : Piperidine protons (δ 1.5–3.0 ppm) and morpholine oxygens (deshielded protons at δ 3.4–3.8 ppm) .

- ¹³C NMR : Carbonyl carbon at ~170 ppm confirms the amide linkage .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in mobile phases to assess purity (>98%) and detect degradation products .

Basic: How does the hydrochloride salt form improve solubility and stability for in vitro assays?

- Solubility : The hydrochloride form increases aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) compared to the free base, facilitating cell culture studies .

- Stability : Protonation of the piperidine nitrogen reduces hygroscopicity and oxidative degradation. Store at −20°C under inert gas (N₂/Ar) for long-term stability .

Advanced: How can researchers optimize synthetic yield using statistical experimental design?

- DOE Approach : Apply a fractional factorial design (e.g., 2⁴⁻¹) to screen variables: temperature, solvent polarity, reaction time, and HCl concentration. Use ANOVA to identify dominant factors .

- Case Study : A Plackett-Burman design reduced reaction steps from 8 to 4 while maintaining >85% yield by prioritizing solvent polarity (p < 0.05) over stoichiometry .

Advanced: What structure-activity relationship (SAR) strategies are used to enhance neuropharmacological activity?

- Core Modifications :

- Piperidine ring : Introduce electron-withdrawing groups (e.g., -F) at position 4 to enhance dopamine receptor binding affinity .

- Morpholine moiety : Replace oxygen with sulfur to improve blood-brain barrier permeability (logP increase by ~0.5 units) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with serotonin 5-HT₂A receptors. Prioritize derivatives with ΔG < −8 kcal/mol .

Advanced: How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Case Example : A derivative showed high in vitro IC₅₀ (10 nM) for serotonin reuptake inhibition but low in vivo efficacy due to poor pharmacokinetics.

- Resolution Steps :

- Metabolic Stability : Perform hepatic microsome assays to identify rapid CYP450-mediated degradation .

- Formulation Adjustments : Use PEGylated nanoparticles to enhance plasma half-life from 2 to 12 hours .

Advanced: What computational tools are recommended for reaction pathway optimization?

- Reaction Path Search : Employ quantum chemical calculations (Gaussian 16) to map energy profiles for intermediates. Transition state analysis (TSA) identifies rate-limiting steps .

- Machine Learning : Train neural networks on PubChem datasets to predict optimal solvent systems (e.g., 70% ethanol/water for 90% yield) .

Advanced: What methodologies ensure high purity (>99%) for pharmacological studies?

- Recrystallization : Use ethanol/water (7:3 v/v) with slow cooling (1°C/min) to isolate needle-shaped crystals .

- Impurity Profiling : LC-MS/MS with MRM mode detects trace amines (e.g., unreacted piperidinone) at <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.